N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID
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Overview
Description
N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID: is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.312 g/mol . It is known for its unique structure, which includes a glutaric acid moiety linked to a 2,4,6-trimethylphenyl group. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID typically involves the reaction of glutaric anhydride with 2,4,6-trimethylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHOXYPHENYL)GLUTARAMIC ACID
- N-(DIPHENYLMETHYL)GLUTARAMIC ACID
- N-(3-PYRIDYLMETHYL)GLUTARAMIC ACID
- N-(2-PHENETHYL)GLUTARAMIC ACID
- N-(2,3-XYLYL)GLUTARAMIC ACID
- N-(1-NAPHTHYL)GLUTARAMIC ACID
Uniqueness
N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID is unique due to the presence of the 2,4,6-trimethylphenyl group, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-oxo-5-(2,4,6-trimethylanilino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-7-10(2)14(11(3)8-9)15-12(16)5-4-6-13(17)18/h7-8H,4-6H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKHLBNWLOJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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